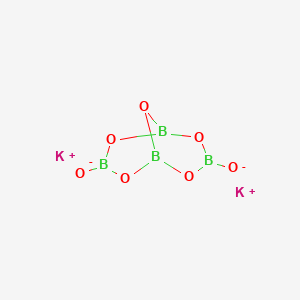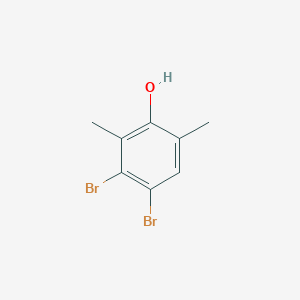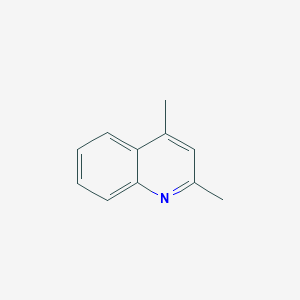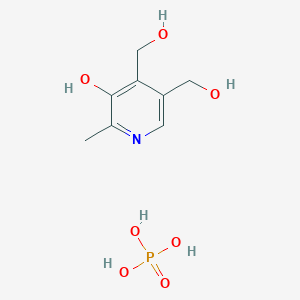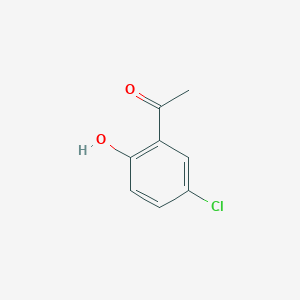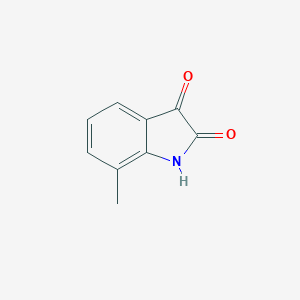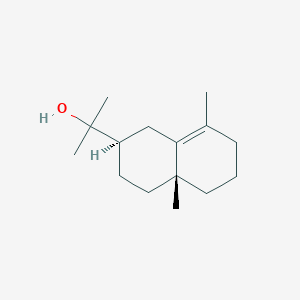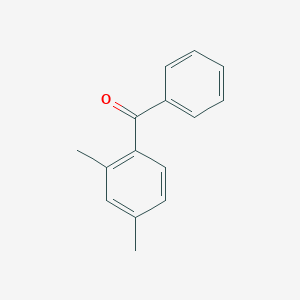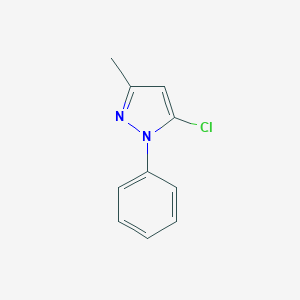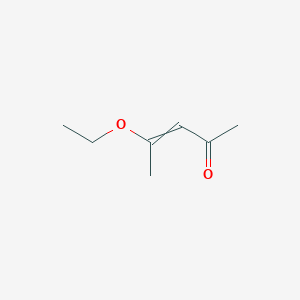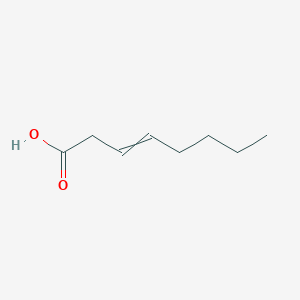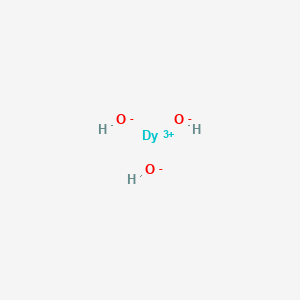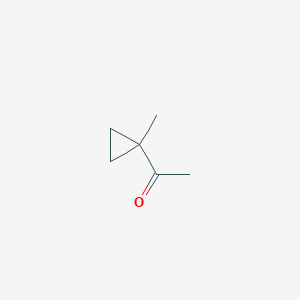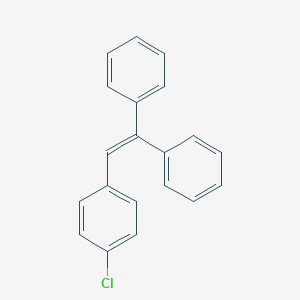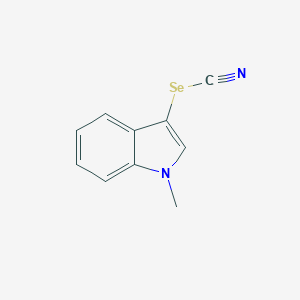
(1-Methylindol-3-yl) selenocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methylindol-3-yl) selenocyanate is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selenium-containing compound that has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (1-Methylindol-3-yl) selenocyanate is not fully understood. However, several studies have suggested that it works by inducing apoptosis (programmed cell death) in cancer cells. Additionally, (1-Methylindol-3-yl) selenocyanate has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
(1-Methylindol-3-yl) selenocyanate has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer activity, it has been shown to have antioxidant and anti-inflammatory properties. Additionally, (1-Methylindol-3-yl) selenocyanate has been shown to have neuroprotective effects, making it a potentially useful compound for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (1-Methylindol-3-yl) selenocyanate in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, it has been shown to have potent anticancer activity, making it a potentially useful compound for cancer research. However, one limitation of using (1-Methylindol-3-yl) selenocyanate in lab experiments is that its mechanism of action is not fully understood. Additionally, more research is needed to determine its potential toxicity and side effects.
Direcciones Futuras
There are several future directions for research on (1-Methylindol-3-yl) selenocyanate. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and other diseases. Additionally, more research is needed to determine its mechanism of action and potential toxicities. Finally, there is a need for further studies to determine the optimal dosage and administration of (1-Methylindol-3-yl) selenocyanate for therapeutic use.
Métodos De Síntesis
(1-Methylindol-3-yl) selenocyanate can be synthesized through a variety of methods. One common method involves the reaction of 1-methylindole with sodium selenocyanate in the presence of a catalyst. Another method involves the reaction of 1-methylindole with selenium dioxide and sodium cyanide. Both methods have been shown to produce high yields of (1-Methylindol-3-yl) selenocyanate.
Aplicaciones Científicas De Investigación
(1-Methylindol-3-yl) selenocyanate has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential use as an anticancer agent. Several studies have shown that (1-Methylindol-3-yl) selenocyanate has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, (1-Methylindol-3-yl) selenocyanate has been shown to have antioxidant and anti-inflammatory properties, making it a potentially useful compound for the treatment of a variety of diseases.
Propiedades
Número CAS |
1201-20-3 |
|---|---|
Nombre del producto |
(1-Methylindol-3-yl) selenocyanate |
Fórmula molecular |
C10H8N2Se |
Peso molecular |
235.15 g/mol |
Nombre IUPAC |
(1-methylindol-3-yl) selenocyanate |
InChI |
InChI=1S/C10H8N2Se/c1-12-6-10(13-7-11)8-4-2-3-5-9(8)12/h2-6H,1H3 |
Clave InChI |
WGXWEOTWLLAEGW-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)[Se]C#N |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)[Se]C#N |
Sinónimos |
Selenocyanic acid 1-methyl-1H-indol-3-yl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



